D-Allose 6-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13O9P |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5-,6+/m0/s1 |
InChI Key |
VFRROHXSMXFLSN-BGPJRJDNSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
D Allose 6 Phosphate Metabolic Pathways
Biosynthetic Routes Leading to D-Allose 6-Phosphate
The generation of this compound within cellular systems is accomplished through two principal strategies. The first involves the direct phosphorylation of the parent sugar, D-allose, a reaction catalyzed by specific kinases. The second route leverages the existing pool of hexose (B10828440) phosphates, employing epimerases and isomerases to reconfigure the molecular structure of related sugar phosphates into this compound.
Phosphorylation of D-Allose
The most direct pathway for the synthesis of this compound is the enzymatic transfer of a phosphate (B84403) group from a donor, typically adenosine (B11128) triphosphate (ATP), to the C6 position of D-allose. This irreversible reaction is crucial as it traps the sugar within the cell and prepares it for subsequent metabolic steps. This phosphorylation is primarily carried out by two types of enzymes: the specialized D-allose kinase and the more general hexokinases.
In organisms such as Escherichia coli, a specific enzyme, D-allose kinase (AlsK), efficiently catalyzes the phosphorylation of D-allose. nih.gov AlsK belongs to the ROK (Repressor, ORF, Kinase) superfamily of proteins and exhibits a high affinity and catalytic efficiency for D-allose. acs.org Studies on E. coli K-12 AlsK have shown that it catalyzes the phosphorylation of D-allose to this compound with a catalytic efficiency (kcat/Km) that is significantly higher than for other sugars like D-glucose, indicating its specialized role in D-allose metabolism. uniprot.orgresearchgate.net The catalytic efficiency of AlsK with D-allose as a substrate is reported to be 735-fold higher than that with D-glucose. uniprot.org
Experimental evolution studies have been conducted to investigate the structural basis of AlsK's substrate specificity. These studies have identified that specific amino acid substitutions can alter its kinase activity, highlighting the role of particular protein domains in substrate recognition and catalysis. acs.orgnih.gov
Table 1: Kinetic Parameters of E. coli D-Allose Kinase (AlsK)
| Substrate | Km (mM) | Reference |
|---|---|---|
| D-Allose | 0.19 | uniprot.org |
| ATP | 0.27 | uniprot.org |
| D-Glucose | 29 | uniprot.org |
| D-Altrose | 210 | uniprot.org |
| 2'-deoxy-D-glucose | 380 | uniprot.org |
In addition to specialized kinases, general hexokinases (HXKs) found in a wide range of organisms, from yeast to plants and animals, can also phosphorylate D-allose. oup.comnih.gov While not their primary substrate, the catalytic pocket of some hexokinases can accommodate D-allose and facilitate its conversion to this compound.
In plants like rice (Oryza sativa), mitochondrial hexokinases (e.g., OsHXK5 and OsHXK6) have been shown to phosphorylate D-allose. nih.gov However, their affinity for D-allose is considerably lower than for their primary substrate, D-glucose. nih.gov Despite the lower affinity, this phosphorylation is a critical step in D-allose-induced defense responses in plants. researchgate.netnih.gov The phosphorylation of D-allose by hexokinase is considered an essential first step for the subsequent biological activities of the sugar. researchgate.net Studies using hexokinase inhibitors or mutants have demonstrated that the inability to phosphorylate D-allose negates its biological effects. researchgate.net
Table 2: Comparative Kinetic Parameters of Rice Hexokinases for D-Allose and D-Glucose
| Enzyme | Substrate | Km (mM) | Relative kcat/Km | Reference |
|---|---|---|---|---|
| OsHXK5 | D-Allose | 12.5 | 1 | nih.gov |
| D-Glucose | 0.12 | 100 | nih.gov | |
| OsHXK6 | D-Allose | 10.0 | 1.3 | nih.gov |
D-Allose Kinase (AlsK) Catalysis
Interconversion from Other Hexose Phosphates
An alternative route to this compound involves the enzymatic modification of other hexose phosphates that are already present in the cell's metabolic pool. This pathway is particularly relevant in organisms that can metabolize various sugars and interconvert them as needed. This interconversion is a two-step process in some bacteria, involving an epimerase and an isomerase.
In E. coli, the metabolic pathway for D-allose utilization involves the conversion of D-fructose 6-phosphate, a central glycolytic intermediate, into D-allulose 6-phosphate (also known as D-psicose 6-phosphate). nih.govresearchgate.net This reaction is catalyzed by D-allulose 6-phosphate 3-epimerase (AlsE). nih.govnih.gov AlsE carries out a 1,1-proton transfer reaction to equilibrate the two hexulose 6-phosphates. nih.gov The enzyme has been structurally and functionally characterized, revealing a (β/α)8-barrel fold common to many phosphate-binding enzymes. nih.gov The activity of AlsE provides a direct link between glycolysis and the D-allose metabolic pathway. pathbank.orgpathbank.org
Following the formation of D-allulose 6-phosphate, the next step in the biosynthetic pathway in E. coli is its isomerization to this compound. This reaction is catalyzed by this compound isomerase, an enzyme that is also known as D-ribose-5-phosphate isomerase B (RpiB). researchgate.netebi.ac.uk In E. coli, RpiB has a dual function, participating in both the pentose (B10789219) phosphate pathway and the D-allose metabolic pathway. nih.gov Kinetic studies have confirmed that the E. coli RpiB can efficiently catalyze the interconversion of this compound and D-allulose 6-phosphate. nih.gov This is in contrast to the RpiB from Mycobacterium tuberculosis, which does not efficiently catalyze this reaction, suggesting a specific adaptation of the E. coli enzyme. nih.gov The expression of the alsI gene (encoding RpiB) is part of the D-allose operon in E. coli. researchgate.net
Connection to D-Fructose 6-Phosphate and Pentose Phosphate Pathway Intermediates
The metabolic significance of this compound primarily lies in its ability to be converted into intermediates of central metabolic pathways, namely glycolysis and the pentose phosphate pathway (PPP). This conversion is not direct but occurs through a series of enzymatic steps.
The pathway in E. coli involves the isomerization of this compound to D-allulose 6-phosphate (also known as D-psicose 6-phosphate). researchgate.net This reaction is catalyzed by this compound isomerase (AlsI), which is encoded by the alsI gene. diva-portal.org D-allulose 6-phosphate is then a substrate for D-allulose-6-phosphate 3-epimerase (AlsE), which catalyzes its epimerization to the glycolytic and PPP intermediate, D-fructose 6-phosphate . nih.gov
The connection to the pentose phosphate pathway is established through D-fructose 6-phosphate, which is a key intermediate in the non-oxidative phase of the PPP. D-fructose 6-phosphate, along with glyceraldehyde 3-phosphate, can be converted by transketolase into erythrose 4-phosphate and xylulose 5-phosphate . Xylulose 5-phosphate is a central molecule in the PPP and can be interconverted with ribulose 5-phosphate and ribose 5-phosphate , the latter being a crucial precursor for nucleotide biosynthesis. researchgate.netresearchgate.netkhanacademy.org Therefore, the catabolism of this compound can indirectly fuel the PPP, providing precursors for biosynthesis.
Catabolic Routes Involving this compound
The breakdown of this compound is primarily directed towards its conversion into intermediates that can enter the glycolytic pathway for energy generation.
Conversion to Glycolytic Intermediates
The principal catabolic fate of this compound is its conversion to D-fructose 6-phosphate, a key glycolytic intermediate.
This compound isomerase (AlsI), also known as ribose-5-phosphate (B1218738) isomerase B (RpiB) in E. coli, plays a crucial role in the catabolism of D-allose. diva-portal.orgnih.gov It catalyzes the reversible isomerization of this compound to D-allulose 6-phosphate. nih.gov While it also acts on D-ribose 5-phosphate, its function in the D-allose operon highlights its importance in the metabolism of this rare sugar. diva-portal.orgnih.gov The subsequent action of D-allulose-6-phosphate 3-epimerase (AlsE) on D-allulose 6-phosphate yields D-fructose 6-phosphate. nih.gov
The kinetic parameters of these enzymes are critical for understanding the efficiency of this pathway. Research on E. coli enzymes provides valuable data in this regard.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|---|
| This compound Isomerase (AlsI/RpiB) | Escherichia coli | This compound | 0.43 | 12 | 2.8 x 104 |
| This compound Isomerase (RpiB) | Mycobacterium tuberculosis | This compound | >10 | ~0.003 | <3 |
| D-allulose 6-phosphate 3-epimerase (AlsE) | Escherichia coli | D-Allulose 6-phosphate | 0.14 | 110 | 7.9 x 105 |
| D-allulose 6-phosphate 3-epimerase (AlsE) | Escherichia coli | D-Fructose 6-phosphate | 0.33 | 230 | 7.0 x 105 |
Once D-fructose 6-phosphate is formed, it is a direct intermediate of the glycolytic pathway. It can be further phosphorylated by phosphofructokinase to fructose (B13574) 1,6-bisphosphate, which is then cleaved into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, continuing through the energy-yielding steps of glycolysis. This integration allows organisms capable of metabolizing D-allose to utilize it as a carbon and energy source.
Role of this compound Isomerase (AlsI) in Fructose 6-Phosphate Formation
Dephosphorylation of this compound
An alternative, though less characterized, catabolic route for this compound is its direct dephosphorylation to D-allose.
The enzymatic dephosphorylation of this compound to D-allose is a thermodynamically favorable reaction. researchgate.net In E. coli, a hexitol (B1215160) phosphatase, HxpA, has been proposed to catalyze this reaction. researchgate.net This direct dephosphorylation would yield D-allose, which could then potentially be re-phosphorylated or utilized through other metabolic routes. The introduction of an efficient allulose-6-phosphate phosphatase (A6PP) from Bacteroides fragilis into metabolically engineered E. coli has been shown to facilitate the production of D-allulose from fructose-6-phosphate (B1210287) via an allulose-6-phosphate intermediate, highlighting the potential of phosphatases in these pathways. nih.gov Another study points to acid phosphatase 5 (ACP5) as being responsible for the removal of mannose 6-phosphate, a structurally related sugar phosphate, from lysosomal proteins, suggesting a class of enzymes that could potentially act on this compound. pnas.org However, the specific enzymes responsible for the direct dephosphorylation of this compound and their physiological significance in wild-type organisms require further investigation.
Thermodynamic Considerations in Pathway Directionality
In the context of this compound metabolism, several key enzymatic steps have been analyzed for their thermodynamic properties. The conversion of D-fructose 6-phosphate to this compound is a critical part of a proposed biosynthetic pathway. This conversion involves two sequential enzymatic reactions: the epimerization of D-fructose 6-phosphate (F6P) to D-psicose 6-phosphate (P6P) catalyzed by D-allulose-6-phosphate 3-epimerase (AlsE), followed by the isomerization of P6P to this compound (A6P) by D-allose-6-phosphate isomerase, which can be performed by enzymes like D-ribose-5-phosphate isomerase B (RpiB). researchgate.net
A key strategy to overcome unfavorable thermodynamics in metabolic engineering is to couple reactions with a highly exergonic (large negative ΔG) step. researchgate.netaklectures.com In the biosynthesis of D-allose, the dephosphorylation of this compound to D-allose is a crucial final step that provides a strong thermodynamic pull. This reaction is predicted to be highly favorable, with a predicted standard transformed Gibbs free energy change (ΔG'm) of -35.7 kJ/mol at typical physiological concentrations. researchgate.net This large negative ΔG helps to draw the preceding reactions forward, even if they are individually thermodynamically neutral or slightly unfavorable. researchgate.netresearchgate.net
The table below summarizes the thermodynamic data for key reactions related to this compound metabolism. It is important to note that the actual Gibbs free energy change (ΔG) under cellular conditions can differ from the standard Gibbs free energy change (ΔG'°) and depends on the concentrations of reactants and products. aklectures.comlibretexts.org
Interactive Table of Thermodynamic Data for Related Reactions
| Reaction | Enzyme | ΔG'° (kJ/mol) | Conditions |
| D-Fructose -> D-Allose | 2.4 | Predicted | |
| D-Fructose -> D-Psicose | 5 | Predicted | |
| This compound -> D-Allose + Pi | Phosphatase | -35.7 | Predicted at 1 mM concentrations |
| D-Psicose 6-phosphate -> D-Psicose + Pi | Phosphatase | -31.1 | Predicted at 1 mM concentrations |
| Glucose -> Glucose 6-phosphate | Hexokinase | -16.7 | |
| Glucose 6-phosphate -> Fructose 6-phosphate | Phosphoglucose (B3042753) Isomerase | 1.7 |
Data sourced from multiple studies and predictions. researchgate.netlibretexts.org The ΔG'm values are predicted under specific cellular concentrations and provide a strong indication of the reaction's driving force in vivo.
The principle of using a highly exergonic dephosphorylation step to drive an otherwise unfavorable pathway is a common strategy in metabolic engineering for the production of various sugars. nih.gov By carefully selecting and engineering enzymes and pathways, it is possible to overcome thermodynamic barriers and achieve efficient production of desired compounds like D-allose. researchgate.netresearchgate.net
Enzymology of D Allose 6 Phosphate Metabolism
Characterization of Key Enzymes and Their Catalytic Mechanisms
The metabolic pathway of D-allose involves a series of enzymatic reactions, starting with its phosphorylation to D-allose 6-phosphate. This initial step and the subsequent isomerization are catalyzed by specific enzymes whose characteristics and mechanisms are crucial for understanding the processing of this rare sugar.
D-Allose Kinase (AlsK)
D-allose kinase (AlsK), systematically named ATP:D-allose 6-phosphotransferase (EC 2.7.1.55), is the enzyme responsible for the initial phosphorylation of D-allose. wikipedia.org It catalyzes the transfer of a phosphate (B84403) group from ATP to the C6 position of D-allose, yielding this compound and ADP. wikipedia.orguniprot.org This reaction is a key entry point for D-allose into cellular metabolic pathways. ontosight.ai AlsK belongs to the ROK (Repressor, ORF, Kinase) family of sugar kinases. uniprot.orgasm.org
D-allose kinase exhibits a strong preference for its namesake substrate, D-allose. Research on AlsK from Escherichia coli demonstrates a high affinity for D-allose, as indicated by a low Michaelis constant (Kₘ). uniprot.org While its primary role is the phosphorylation of D-allose, AlsK displays a degree of substrate ambiguity, a characteristic observed in some bacterial kinases. nih.gov It can phosphorylate other hexoses, but with significantly lower affinity (higher Kₘ values). uniprot.org
For instance, the affinity of E. coli AlsK for D-glucose is substantially lower than for D-allose. uniprot.org The enzyme also shows measurable, albeit low, affinity for other sugars such as D-mannose and D-altrose. uniprot.org This broad, but hierarchical, substrate recognition pattern highlights its specialization for D-allose metabolism while retaining a vestigial capacity to act on other sugars.
The kinetic parameters of D-allose kinase from E. coli have been characterized, quantifying its efficiency and substrate preference. The enzyme's catalytic efficiency (kcat/Kₘ) with D-allose is significantly high, underscoring its physiological role. nih.gov The catalytic efficiency for D-allose is reported to be 735-fold higher than that for D-glucose. uniprot.org
The Kₘ value for D-allose is 0.19 mM, indicating a strong binding affinity. uniprot.org In contrast, the Kₘ for D-glucose is 29 mM, approximately 150 times higher, signifying much weaker binding. uniprot.org This substantial difference in affinity is a primary determinant of the enzyme's substrate specificity. The Kₘ for the co-substrate ATP is 0.27 mM. uniprot.org
| Substrate | Kₘ (mM) | Catalytic Efficiency (kcat/Kₘ) vs. D-glucose |
|---|---|---|
| D-Allose | 0.19 | 735-fold higher |
| ATP | 0.27 | N/A |
| D-Glucose | 29 | Baseline |
| D-Altrose | 210 | Not Reported |
| 2'-deoxy-D-glucose | 380 | Not Reported |
| D-Mannose | 390 | Not Reported |
Substrate Specificity and Affinity
This compound Isomerase (AlsI / D-Ribose-5-Phosphate Isomerase B (RpiB))
Following its synthesis by AlsK, this compound is isomerized to D-allulose 6-phosphate (also known as D-psicose 6-phosphate). ebi.ac.ukdiva-portal.org This reversible reaction is catalyzed by this compound isomerase (AlsI), an enzyme also known as D-ribose-5-phosphate isomerase B (RpiB, EC 5.3.1.6). diva-portal.orgnih.govdiva-portal.org In organisms like E. coli, the rpiB gene product serves this dual function, acting on both five-carbon (ribose-5-phosphate) and six-carbon (allose-6-phosphate) sugar phosphates. nih.govdiva-portal.org
The isomerization of the aldose this compound to the ketose D-allulose 6-phosphate is a classic aldose-ketose isomerization. wikipedia.org The catalytic mechanism is proposed to proceed through a 1,1-proton transfer, involving a high-energy cis-enediolate intermediate. diva-portal.orgnih.gov This mechanism is analogous to that used by other sugar isomerases like phosphoglucose (B3042753) isomerase and ribose-5-phosphate (B1218738) isomerase A. nih.govpnas.org The reaction involves the transfer of a proton from the C2 to the C1 carbon, which converts the aldehyde group of this compound into a ketone group in D-allulose 6-phosphate. The stereochemistry of the reaction ensures the specific interconversion between these two sugar phosphates. researchgate.net
The enzyme this compound isomerase (RpiB) possesses a Rossmann-like αβα sandwich fold. nih.govplos.org The active site is located at the interface between the subunits of the enzyme's dimeric or tetrameric structure, with residues from adjacent subunits contributing to catalysis. nih.gov
The ability of E. coli RpiB to accommodate a six-carbon substrate like this compound, in contrast to RpiB from other organisms like Mycobacterium tuberculosis which cannot, is attributed to structural differences in the active site. diva-portal.orgdiva-portal.orgdiva-portal.org A key distinguishing feature is a phosphate-binding loop near the active site. diva-portal.org In E. coli RpiB, this loop has a sequence that allows it to bind the larger hexose (B10828440) phosphate, whereas in the M. tuberculosis enzyme, this compound acts as an inhibitor rather than a substrate. diva-portal.orgdiva-portal.org
The phosphate moiety of the substrate is crucial for binding and orientation within the active site. In related sugar phosphate isomerases, the dianionic phosphate group binds to conserved motifs, which can include specific arginine residues or loops following β-strands that form a binding pocket. nih.govplos.orgrcsb.org While the precise interactions in AlsI/RpiB for this compound binding are an area of ongoing study, it is clear that the architecture of the phosphate-binding site is a critical determinant of substrate specificity, allowing the enzyme to discriminate between pentose (B10789219) and hexose phosphates. diva-portal.orgrcsb.org
Comparative Enzymological Analysis Across Diverse Organisms (e.g., Escherichia coli vs. Mycobacterium tuberculosis RpiB)
D-ribose-5-phosphate isomerase B (RpiB) in Escherichia coli is a bifunctional enzyme that also acts as a D-allose-6-phosphate isomerase, playing a crucial role in the D-allose degradation pathway. smpdb.ca This pathway allows E. coli to utilize D-allose as a carbon source. smpdb.ca The process involves the conversion of D-allose to this compound, which is then isomerized by RpiB to D-allulose 6-phosphate. smpdb.caresearchgate.net
In contrast, the RpiB from Mycobacterium tuberculosis does not exhibit this dual functionality and is not a functional D-allose-6-phosphate isomerase. smpdb.ca This key difference highlights the evolutionary divergence of metabolic pathways between these two bacterial species. While both organisms possess RpiB for the pentose phosphate pathway, only the E. coli enzyme has been adapted to participate in allose metabolism.
D-Allulose 6-Phosphate 3-Epimerase (AlsE)
D-allulose 6-phosphate 3-epimerase (AlsE), found in organisms like Escherichia coli, is a key enzyme in the catabolism of D-allose. nih.govebi.ac.uk It catalyzes the reversible epimerization of D-allulose 6-phosphate to the glycolytic intermediate, D-fructose 6-phosphate. nih.govuniprot.org
Epimerization Reaction Mechanism and Reversibility
The reaction catalyzed by AlsE is a reversible 1,1-proton transfer. nih.gov This epimerization reaction allows for the equilibration between D-allulose 6-phosphate and D-fructose 6-phosphate. nih.gov The enzyme requires a divalent metal ion, such as Co²⁺, Mn²⁺, or Zn²⁺, for its activity, with Co²⁺ being the most effective. uniprot.org The proposed mechanism involves the binding of the substrate to the active site, which contains conserved metal-binding residues. nih.gov The metal ion is believed to facilitate the deprotonation and subsequent reprotonation at the C3 position, leading to the inversion of the stereochemistry.
Structural Homology and Evolutionary Relationships (e.g., (β/α)8-barrel fold enzymes)
AlsE belongs to the (β/α)8-barrel, or TIM-barrel, superfamily of enzymes, which is one of the most common protein folds. nih.gov This fold consists of eight parallel β-strands forming a central barrel surrounded by eight α-helices. researchgate.net Many enzymes with this fold, including AlsE, utilize phosphorylated substrates and possess a conserved phosphate-binding motif. nih.govosti.gov
AlsE shares significant structural and sequence homology with D-ribulose 5-phosphate 3-epimerase (RPE), another (β/α)8-barrel enzyme involved in the pentose phosphate pathway. nih.govnih.gov The active sites of AlsE and RPE are superimposable, with the primary difference being in the phosphate-binding loop. nih.govnih.gov This structural similarity suggests a divergent evolutionary relationship from a common ancestor. embl.de The adaptation to different substrates, in this case, a hexose phosphate for AlsE versus a pentose phosphate for RPE, appears to have been achieved through subtle modifications of the active site, particularly the loops that interact with the substrate. nih.govnih.gov
Mutational Analysis of Catalytic Residues and Loops
Mutational studies have been instrumental in understanding the structure-function relationships of AlsE. The active site contains several conserved residues critical for catalysis. For instance, in E. coli AlsE, residues such as His30, His63, Asp32, and Asp173 are predicted to be ligands for the essential divalent metal ion. nih.gov
A key structural feature that dictates substrate specificity is a loop following the eighth β-strand. In AlsE from E. coli, this loop is one residue longer than the corresponding loop in RPE from Streptococcus pyogenes. nih.govnih.gov This elongation creates a larger binding pocket in AlsE, accommodating the larger hexulose 6-phosphate substrate. nih.govnih.gov Deletion mutagenesis experiments, where single residues in this loop (ΔT196, ΔS197, and ΔG198) were removed, resulted in a shift in substrate preference. nih.govnih.gov These mutant enzymes showed increased activity towards the RPE substrate, D-ribulose 5-phosphate, and decreased activity with the AlsE substrate, D-allulose 6-phosphate. nih.govnih.gov These findings demonstrate that changes in loop length can significantly alter substrate specificity, primarily by affecting the stabilization of the transition state. nih.govnih.gov
Related Hexose Phosphate Interconverting Enzymes
Phosphoglucose Isomerase (PGI)
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase, is a crucial enzyme that catalyzes the reversible isomerization of D-glucose 6-phosphate (G6P) to D-fructose 6-phosphate (F6P). creative-enzymes.comwikipedia.org This reaction is a fundamental step in both glycolysis and gluconeogenesis. creative-enzymes.comwikipedia.org
The mechanism of PGI involves three main steps: the opening of the glucose ring, isomerization via an enediol intermediate, and the closing of the fructose (B13574) ring. wikipedia.org The enzyme is highly conserved across bacteria and eukaryotes. creative-enzymes.com In plants, there are distinct cytosolic and plastidial isoforms of PGI, which play roles in sucrose (B13894) synthesis and starch synthesis, respectively. nih.govplos.org
While PGI's primary role is in central carbon metabolism, it does not directly metabolize this compound. However, its product, D-fructose 6-phosphate, is the same as the product of the AlsE-catalyzed reaction. nih.gov This places PGI at a metabolic junction, connecting the metabolism of various hexoses to the central glycolytic pathway.
| Enzyme | Organism | Function | Substrate(s) | Product(s) |
| D-ribose-5-phosphate isomerase B (RpiB) | Escherichia coli | Isomerization | This compound | D-allulose 6-phosphate |
| D-ribose-5-phosphate isomerase B (RpiB) | Mycobacterium tuberculosis | Isomerization (Pentose Phosphate Pathway) | D-ribose 5-phosphate | D-ribulose 5-phosphate |
| D-allulose 6-phosphate 3-epimerase (AlsE) | Escherichia coli | Epimerization | D-allulose 6-phosphate | D-fructose 6-phosphate |
| Phosphoglucose Isomerase (PGI) | Various | Isomerization | D-glucose 6-phosphate | D-fructose 6-phosphate |
Mannose-6-Phosphate (B13060355) Isomerase (M6PI)
Mannose-6-phosphate isomerase (M6PI), also known as phosphomannose isomerase (PMI) (EC 5.3.1.8), is a crucial enzyme in carbohydrate metabolism. wikipedia.org Its primary role is to catalyze the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (B1210287) (F6P). wikipedia.orgnih.gov This function connects the metabolism of mannose to glycolysis and is vital for the synthesis of various mannosylated structures, such as those found in fungal cell walls and bacterial exopolysaccharides. plos.orgmybiosource.com
M6PIs are typically metalloenzymes, often dependent on zinc or other divalent cations like cobalt and magnesium for their catalytic activity. wikipedia.orgplos.org Based on sequence alignments and enzymatic characteristics, these enzymes are classified into Type I, II, and III. nih.govplos.org Type I M6PIs are monofunctional, zinc-dependent enzymes, while Type II enzymes can be bifunctional. nih.govplos.orgnih.gov
The relevance of M6PI to this compound lies in the substrate promiscuity observed in certain orthologs. For instance, research on M6PI from Bacillus subtilis has demonstrated that the enzyme possesses broad substrate specificity. While its primary substrate is mannose-6-phosphate, it also exhibits activity towards other aldose sugars that have hydroxyl groups oriented in the same direction at the C-2 and C-3 positions. asm.org This group of substrates includes D- and L-allose, indicating that M6PI can directly participate in the metabolism of allose derivatives, including the potential isomerization of this compound. asm.org
The catalytic mechanism for the isomerization of M6P to F6P is believed to proceed through a cis-enediol intermediate. wikipedia.orgresearchgate.net This process involves ring opening, a proton transfer between the C1 and C2 atoms of the substrate, and subsequent ring closure to form the product. wikipedia.orgresearchgate.net Given the structural similarities, a comparable mechanism is likely employed for the isomerization of this compound.
Table 1: Substrate Specificity of Bacillus subtilis Mannose-6-Phosphate Isomerase This table highlights the capability of M6PI to act on various sugars, including allose.
| Substrate | Relative Activity (%) |
| L-Ribulose | 100 |
| L-Talose | 89 |
| D-Ribose | 81 |
| D-Lyxose | 79 |
| L-Ribose | 77 |
| D-Allose | 71 |
| L-Allose | 69 |
| D-Talose | 68 |
| L-Lyxose | 63 |
| D-Mannose | 60 |
| Data adapted from a study on the substrate specificity of M6PI from Bacillus subtilis. asm.org |
Methodologies for Enzyme Characterization
Spectrophotometric Coupled-Enzyme Assays for Reaction Monitoring
A common and effective method for monitoring the activity of Mannose-6-Phosphate Isomerase is the continuous spectrophotometric coupled-enzyme assay. sigmaaldrich.comasm.org This indirect method is necessary because the isomerization of M6P to F6P does not involve a compound that directly absorbs light in a convenient spectral range.
The assay couples the M6PI reaction to one or more subsequent enzymatic reactions that do produce a spectrophotometrically detectable product. A standard coupled system for measuring M6PI activity involves two auxiliary enzymes: Phosphoglucose Isomerase (PGI) and Glucose-6-Phosphate Dehydrogenase (G6PDH). sigmaaldrich.com
The reaction sequence is as follows:
M6PI Reaction: Mannose-6-phosphate is converted to Fructose-6-phosphate by M6PI.
PGI Reaction: The product, Fructose-6-phosphate, is then isomerized to Glucose-6-phosphate (G6P) by PGI. sigmaaldrich.com
G6PDH Reaction: G6P is subsequently oxidized by G6PDH, which uses β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+) as a cofactor, reducing it to NADPH. sigmaaldrich.com
The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH. sigmaaldrich.com The rate of NADPH formation is directly proportional to the activity of M6PI, provided that the auxiliary enzymes (PGI and G6PDH) are present in excess to ensure the M6PI-catalyzed step is the rate-limiting one. sigmaaldrich.com
Protein Purification and Chromatographic Analysis
The purification of M6PI from various sources is a prerequisite for its detailed characterization. Recombinant M6PI is often overexpressed in host systems like Escherichia coli to obtain sufficient quantities for study. plos.orgnih.gov Purification protocols typically involve multiple chromatographic steps to isolate the enzyme to homogeneity.
Commonly employed techniques include:
Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their surface hydrophobicity. It has been used in the purification of bifunctional PMI-GMP from Pseudomonas aeruginosa. nih.gov
Ion Exchange Chromatography (IEC): This technique separates proteins based on their net charge at a specific pH. It is a standard step in many M6PI purification schemes. nih.gov
Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates proteins based on their size and shape (hydrodynamic radius). It is used both as a purification step and to determine the native molecular weight of the enzyme, indicating its quaternary structure (e.g., monomer, dimer). nih.govasm.org
The purity of the enzyme throughout the purification process is assessed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) . This technique separates proteins based on their subunit molecular mass, allowing for verification of the enzyme's purity and estimation of its subunit size. nih.govasm.org
Structural Biology Techniques (e.g., X-ray Crystallography of Enzyme-Substrate/Inhibitor Complexes)
Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into the three-dimensional structure of M6PI. These studies are fundamental to understanding the enzyme's catalytic mechanism, substrate specificity, and metal coordination. researchgate.net
Crystal structures of M6PI from organisms like Salmonella typhimurium and Candida albicans have been determined at high resolution. researchgate.netresearchgate.net These structures have been solved in various forms:
Apo form: The enzyme without any bound metal cofactor or substrate. researchgate.netrcsb.org
Holo form: The enzyme with its essential metal cofactor (e.g., Zn2+) bound in the active site. researchgate.net
Substrate/Inhibitor-bound form: The enzyme complexed with its substrate (e.g., Fructose-6-phosphate) or a competitive inhibitor. researchgate.netresearchgate.netrcsb.org
These structural studies have revealed the key amino acid residues involved in metal binding and catalysis. For example, in Salmonella typhimurium M6PI, residues such as His99, Lys132, and Asp270 are implicated in the acid/base catalysis required for isomerization. researchgate.netrcsb.org Comparing the structures of different M6PIs and their complexes with various ligands helps to elucidate the molecular basis for substrate recognition and the enzyme's catalytic power.
Table 2: Representative X-ray Crystal Structures of Mannose-6-Phosphate Isomerase
| PDB ID | Source Organism | Description | Resolution (Å) |
| 2WFP | Salmonella typhimurium | Apo form (no metal bound) | 1.67 |
| 3H1Y | Salmonella typhimurium | Complex with Fructose-6-Phosphate and Zn2+ | 2.04 |
| 1PMI | Candida albicans | Complex with 5-Phospho-d-arabinonhydrazide (inhibitor) | 1.85 |
| Data sourced from the RCSB Protein Data Bank. researchgate.netrcsb.orgrcsb.org |
Kinetic Analysis Methods for Enzyme Activity
Kinetic analysis is essential for quantifying the catalytic efficiency and substrate affinity of M6PI. The standard approach involves measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. plos.org This analysis yields two key parameters:
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's apparent affinity for its substrate.
Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
From these values, the catalytic efficiency of the enzyme, kcat/Km , can be calculated. The turnover number, kcat , is derived from Vmax and the enzyme concentration. The kcat/Km value is a crucial parameter for comparing the enzyme's preference for different substrates. plos.orgnih.gov
Kinetic parameters for M6PI have been determined for enzymes from various organisms, revealing significant differences in their catalytic efficiencies. plos.orgnih.gov For example, M6PI from Bacillus amyloliquefaciens has been reported to have a particularly high catalytic efficiency for mannose-6-phosphate. plos.org In addition to traditional spectrophotometric assays, advanced methods like tandem mass spectrometry have been developed for the direct determination of kinetic constants by monitoring the interconversion of phosphorylated sugar isomers. researchgate.net
Table 3: Comparison of Kinetic Parameters of M6PI from Different Organisms
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Bacillus amyloliquefaciens | Mannose-6-Phosphate | 7.62 | 106,000 | 13,900 |
| Thermus thermophilus | Mannose-6-Phosphate | - | - | 6,685 |
| Pseudomonas aeruginosa | Mannose-6-Phosphate | 3.03 | - | - |
| Data compiled from published research articles. plos.orgnih.govnih.gov |
Genetic and Molecular Regulation of D Allose 6 Phosphate Pathways
Identification and Organization of Genes Encoding D-Allose 6-Phosphate Metabolizing Enzymes
The metabolic pathway for D-allose is encoded by a cluster of genes, often organized into an operon, which allows for coordinated regulation. The most extensively studied of these is the als operon in Escherichia coli.
The als Operon in Escherichia coli (e.g., alsR, alsB, alsA, alsC, alsE, alsK, alsI)
In Escherichia coli K-12, the genes responsible for D-allose metabolism are clustered in the als operon, located at 92.8 minutes on the chromosome map. nih.govnih.gov This operon is essential for the transport and subsequent conversion of D-allose into intermediates of central metabolism. The organization of the als operon includes a regulatory gene and several structural genes.
The als operon in E. coli consists of at least six genes: alsR, alsB, alsA, alsC, alsE, and alsK. nih.govasm.org An additional gene, alsI, has also been implicated in D-allose catabolism.
alsR : This gene encodes the transcriptional repressor protein, AlsR, which negatively regulates the expression of the als operon. nih.gov
alsB, alsA, alsC : These three genes encode the components of a high-affinity ATP-binding cassette (ABC) transporter system for D-allose. nih.govasm.org
AlsB is a periplasmic D-allose-binding protein with a high affinity for D-allose. nih.gov
AlsA is the ATP-binding component that energizes the transport process. nih.govasm.org
AlsC is the transmembrane protein that forms the channel for D-allose to cross the inner membrane. nih.govasm.org
alsE : This gene is predicted to encode D-allulose-6-phosphate 3-epimerase, an enzyme necessary for allose metabolism. nih.govasm.org
alsK : The putative D-allose kinase, encoded by alsK, was found to be dispensable for allose metabolism in one study. nih.govasm.org
alsI : This gene is also thought to be involved in D-allose catabolism.
The genes alsB, alsA, alsC, and alsE appear to be organized in a single transcriptional unit, while alsR is transcribed divergently.
Orthologs in Other Microorganisms (e.g., Listeria monocytogenes)
While the als operon of E. coli is well-documented, orthologous gene clusters for allose metabolism exist in other bacteria. For instance, in the foodborne pathogen Listeria monocytogenes, the presence of genes with high similarity to the E. coli als genes suggests a conserved pathway for allose utilization. The organization and specific regulatory features of these orthologous operons can vary between different species, reflecting their adaptation to diverse environments and metabolic capabilities. Comparative genomic analyses have revealed the presence of the als operon in various E. coli strains, although some, like enteroaggregative E. coli 042, show defects in D-allose metabolism. plos.org
Transcriptional Regulation of Gene Expression
Induction by D-Allose and Related Sugars
The primary inducer of the als operon is D-allose itself. nih.gov In the absence of D-allose, the AlsR repressor protein binds to the operator region of the operon, preventing transcription. When D-allose is present, it is believed to bind to AlsR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing RNA polymerase to initiate transcription of the structural genes. Interestingly, D-ribose can also influence the regulation of the als regulon.
Role of Regulatory Proteins (e.g., AlsR) in Pathway Control
The AlsR protein is a key player in the regulation of the als operon. nih.gov It belongs to the LysR-type transcriptional regulator (LTTR) family. researchgate.netuniprot.orgnih.gov In its active form, AlsR acts as a repressor, binding to the operator region of the als operon and blocking gene expression. The binding of the inducer, D-allose, to AlsR is thought to inactivate its repressor function, leading to the induction of the operon. AlsR is also known to be a negative autoregulator, controlling its own synthesis. In some bacteria like Bacillus subtilis, a protein also named AlsR is involved in the regulation of the alsSD operon for acetoin (B143602) biosynthesis, but this is a different regulatory system from the D-allose metabolism pathway in E. coli. researchgate.netuniprot.orgnih.govoup.com
Catabolite Repression Mechanisms
The expression of the als operon is also subject to catabolite repression, a global regulatory mechanism that ensures bacteria preferentially utilize rapidly metabolizable carbon sources like glucose over less favorable ones. nih.govresearchgate.net When glucose is present, the synthesis of enzymes for the metabolism of other sugars, including D-allose, is repressed. researchgate.net This repression is mediated by the cAMP receptor protein (CRP), also known as the catabolite activator protein (CAP). researchgate.netnih.gov In the absence of glucose, intracellular levels of cyclic AMP (cAMP) rise, and the cAMP-CRP complex binds to specific sites near the promoters of catabolic operons, including the als operon, enhancing their transcription. researchgate.netbiorxiv.org Conversely, in the presence of glucose, cAMP levels are low, and the cAMP-CRP complex does not form, leading to reduced expression of the als operon, even if D-allose is present. biorxiv.orgasm.org This ensures that the cell invests its metabolic energy in utilizing the most efficient carbon source available.
Post-Transcriptional and Post-Translational Regulation of this compound Enzymes
The regulation of metabolic pathways at the post-transcriptional and post-translational levels allows for rapid and fine-tuned responses to changing cellular conditions. While transcriptional control of the operons responsible for D-allose metabolism is well-documented, particularly in bacteria, the layers of regulation that occur after the genes are transcribed are less comprehensively understood. These subsequent control mechanisms, including the modulation of mRNA stability and the modification and allosteric control of enzyme activity, are crucial for integrating the this compound pathway with the broader metabolic network of the cell.
General principles of post-translational modifications (PTMs), such as phosphorylation, acetylation, and glycosylation, are known to regulate the activity, stability, and localization of metabolic enzymes. numberanalytics.comfmi.ch Similarly, allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a common mechanism for feedback control in metabolic pathways. wou.edulibretexts.org While direct evidence for these modifications on the core enzymes of the this compound pathway is sparse, studies on analogous enzymes and related metabolic pathways provide a framework for their potential regulation.
Post-Transcriptional Regulation
Post-transcriptional control fine-tunes the amount of protein produced from an mRNA transcript by regulating mRNA stability, degradation, and translation efficiency. In bacteria, small non-coding RNAs (sRNAs) are major players in this process, often working with the RNA chaperone Hfq to bind target mRNAs, which can alter their translation and stability. numberanalytics.complos.orgresearchgate.netconicet.gov.ar
While direct sRNA regulation of the als operon (encoding D-allose pathway enzymes) has not been explicitly demonstrated, this mechanism is well-established for other sugar metabolism pathways in Escherichia coli. For instance, the Spot 42 sRNA regulates the gal operon, and the SgrS sRNA regulates ptsG mRNA, which is involved in glucose transport. plos.org This suggests a potential, though yet unconfirmed, model for the regulation of D-allose pathway genes.
In plants, the stability of mRNAs for sugar-metabolizing enzymes is a key regulatory point. For example, the maize cell wall invertase gene (Incw1) produces transcripts with different 3' untranslated regions (UTRs) that are differentially affected by sucrose (B13894) and D-glucose, thereby controlling mRNA abundance post-transcriptionally. nih.gov
Post-Translational Modifications
Post-translational modifications (PTMs) are covalent alterations to proteins that can dramatically affect their function. acs.org Common PTMs in metabolic enzymes include phosphorylation, glycosylation, and acetylation.
There is limited direct research on the PTM of the central enzymes of the this compound pathway. One study noted that D-allulose 3-epimerase from Arthrobacter globiformis expressed in a modified E. coli strain did not appear to have any post-translational modifications. fao.org However, enzymes with similar functions or in related pathways are known to be regulated by PTMs. For instance, Ribose-5-phosphate (B1218738) isomerase, which catalyzes a similar reaction to this compound isomerase, is a known target of various PTMs in plants. researchgate.net
Glycosylation, the attachment of sugar moieties, is a major PTM that affects protein folding, stability, and activity. thermofisher.comnih.gov Kinases, which catalyze phosphorylation, are themselves subject to complex regulation by PTMs, including phosphorylation, acetylation, and ubiquitination, which fine-tunes their activity and signaling. conicet.gov.ar
The table below summarizes PTMs for enzymes analogous to those in the this compound pathway.
| Enzyme Family/Analog | Organism/System | Type of PTM | Regulatory Effect | Reference |
| Ribose-5-phosphate isomerase | Plants | Various | Regulation of enzyme function | researchgate.net |
| Protein Kinases (General) | Eukaryotes | Phosphorylation, Acetylation, Ubiquitination | Fine-tuning of kinase activity and signaling | conicet.gov.ar |
| D-allulose 3-epimerase | Arthrobacter globiformis | None Observed | Not applicable | fao.org |
Allosteric Regulation
Allosteric regulation provides a rapid mechanism for controlling enzyme activity through the binding of effector molecules to a site distinct from the enzyme's active site. wou.edulibretexts.org This is a common form of feedback inhibition in metabolic pathways.
Direct allosteric regulators of D-allose kinase or this compound isomerase have not been extensively characterized. However, hexokinases, which can phosphorylate D-allose to this compound, are classic examples of allosterically regulated enzymes. They are typically inhibited by their product, D-glucose 6-phosphate. uniprot.org This prevents the excessive consumption of glucose when downstream pathways are saturated.
Furthermore, studies on related isomerases provide insight into potential regulatory mechanisms. The E. coli enzyme Ribose-5-phosphate isomerase B (RpiB), which also functions as a D-allose-6-phosphate isomerase, is inhibited by glucose 6-phosphate and iodoacetate. uniprot.org In Mycobacterium tuberculosis, the same enzyme is weakly inhibited by phosphate (B84403). uniprot.org L-rhamnose isomerase from E. coli, which can also act on D-allose, requires a metal ion cofactor for its activity. uniprot.orgnih.gov
The activity of ADP-glucose pyrophosphorylase in E. coli demonstrates how allosteric activation can enhance substrate specificity. The activator fructose-1,6-bisphosphate significantly increases the enzyme's preference for ATP over other nucleotides, thereby channeling metabolites specifically toward glycogen (B147801) synthesis. frontiersin.org This principle could potentially apply to enzymes in the D-allose pathway, ensuring that they are active only under specific metabolic conditions.
The table below details the known inhibitors and activators for enzymes that are functionally related to those in the this compound pathway.
| Enzyme | Organism | Regulator | Effect | Reference |
| Hexokinase-1 (HK1) | Rat | D-glucose 6-phosphate | Allosteric Inhibitor | uniprot.org |
| Ribose-5-phosphate isomerase B (RpiB) | E. coli | Glucose 6-phosphate | Inhibitor | uniprot.org |
| Ribose-5-phosphate isomerase B (RpiB) | E. coli | Iodoacetate | Inhibitor | uniprot.org |
| Ribose-5-phosphate isomerase B (RpiB) | Mycobacterium tuberculosis | Phosphate | Weak Inhibitor | uniprot.org |
| L-rhamnose isomerase (RhaA) | E. coli | Manganese ion (Mn²⁺) | Required for activity | uniprot.org |
| ADP-glucose pyrophosphorylase | E. coli | Fructose-1,6-bisphosphate | Allosteric Activator | frontiersin.org |
Physiological and Biological Roles of D Allose 6 Phosphate
Role in Microbial Carbon Source Utilization
In the microbial world, D-allose 6-phosphate is a crucial intermediate in the metabolic pathways that allow certain bacteria to utilize D-allose as a source of carbon and energy.
This compound as an Essential Intermediate in Escherichia coli and Aerobacter aerogenes Metabolism
In both Escherichia coli K-12 and Aerobacter aerogenes, D-allose can be utilized as a sole carbon source, a process in which this compound is an indispensable intermediate. frontiersin.orgasm.orgfrontiersin.orgasm.orgnih.gov The metabolic pathway involves the conversion of D-allose into D-fructose-6-phosphate, which then enters the central glycolytic pathway. asm.orgasm.orgresearchgate.net
The metabolism of D-allose in E. coli is orchestrated by the als operon, located at 92.8 minutes on the chromosome map. asm.org This operon, which is inducible by D-allose and subject to catabolite repression, includes genes for the transport and subsequent conversion of D-allose. asm.org The transport of D-allose into the cell is mediated by an ABC transporter system composed of the proteins AlsA, AlsB, and AlsC. frontiersin.orgfrontiersin.org Once inside the cell, D-allose is phosphorylated to this compound. Subsequently, this compound isomerase (encoded by alsI) and D-allulose-6-phosphate 3-epimerase (encoded by alsE) act in sequence to convert this compound into D-fructose 6-phosphate. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net The conversion of this compound to D-allulose 6-phosphate is a key step, and mutants lacking the alsE gene are unable to metabolize allose. researchgate.net Interestingly, while a gene for D-allose kinase (alsK) is present in the operon, it has been found not to be essential for allose metabolism in E. coli K-12. asm.org
The metabolic pathway in Aerobacter aerogenes is similar, where inducible enzymes convert D-allose to D-fructose-6-phosphate via D-allose-6-phosphate and D-allulose-6-phosphate intermediates. asm.orgnih.gov
Investigation of this compound Metabolism in Specific Microorganisms (e.g., Listeria monocytogenes)
The ability to metabolize D-allose is not universal among bacteria and can vary even within a species. In the foodborne pathogen Listeria monocytogenes, the utilization of D-allose as a sole carbon source is restricted to lineage II strains. frontiersin.orgnih.gov This metabolic capability is linked to a specific set of genes.
Research has identified a cluster of six genes, from lmo0734 to lmo0739, that are present in lineage II strains and are likely involved in D-allose metabolism. nih.govresearchgate.net Of these, lmo0734 to lmo0736 have been confirmed as essential for the utilization of D-allose. nih.govresearchgate.net The genes lmo0737 and lmo0738 appear to influence the growth rate when D-allose is the carbon source, while lmo0739 is considered dispensable. nih.govresearchgate.net The proposed pathway in L. monocytogenes suggests that D-allose is first phosphorylated, and the resulting this compound is then further metabolized. The gene lmo0737 is thought to encode a kinase responsible for this initial phosphorylation. frontiersin.org The product of lmo0738 is homologous to a subunit of a PTS transporter, suggesting its role in D-allose uptake. frontiersin.org
Signaling and Regulatory Functions in Eukaryotic Systems
In eukaryotes, particularly in plants, this compound has emerged as a significant signaling molecule that modulates growth, development, and stress responses.
Modulation of Plant Growth and Development through Hexokinase-Dependent Phosphorylation
The biological effects of D-allose in plants are contingent upon its phosphorylation to this compound by hexokinase (HXK). mdpi.comnih.govebi.ac.uk This initial phosphorylation step is crucial for initiating downstream signaling cascades that impact plant growth and hormonal pathways. mdpi.comnih.govebi.ac.uk The importance of this phosphorylation is highlighted by the observation that treatment with a hexokinase inhibitor, or the use of 6-deoxy-D-allose (a derivative that cannot be phosphorylated), abolishes the biological activities of D-allose. mdpi.comnih.gov
Interactions with Gibberellin Signaling Pathways
This compound acts as a suppressor of gibberellin (GA)-dependent responses in plants like rice. mdpi.comnih.govebi.ac.uk It inhibits processes such as the elongation of the second leaf sheath and the induction of α-amylase, both of which are promoted by gibberellins. nih.govebi.ac.uk This inhibitory effect is not due to a reduction in gibberellin production but rather through the suppression of the expression of gibberellin-responsive genes located downstream of the DELLA protein SLR1. mdpi.comnih.gov This suppression occurs through a hexokinase-dependent pathway, underscoring the essential role of this compound in mediating this interaction. mdpi.comnih.govebi.ac.uk
Influence on Abscisic Acid (ABA) Signaling and Gene Expression
This compound also plays a role in modulating the signaling pathway of another crucial plant hormone, abscisic acid (ABA). D-allose treatment has been shown to induce the expression of ABA-related genes in rice, including those involved in ABA biosynthesis. nih.govjst.go.jp
A key finding is the upregulation of OsABF1, a gene encoding a transcription factor in the ABA signaling pathway, in response to D-allose. nih.gov This induction is diminished by a hexokinase inhibitor, indicating that the formation of this compound is the initial step required for this response. nih.gov Studies in Arabidopsis further support this, showing that D-allose inhibits growth but fails to do so in a mutant lacking the glucose sensor AtHXK1. nih.gov The phosphorylation of D-allose to this compound by hexokinase is therefore essential for the upregulation of ABA-responsive genes and the resulting growth inhibition. nih.govjst.go.jpnih.gov
Involvement in Plant Defense Responses
The phosphorylated form of the rare sugar D-allose, this compound (A6P), plays a significant role in triggering plant defense mechanisms. Research has demonstrated that the conversion of D-allose to A6P by hexokinase is a crucial initial step in activating these responses. nih.govresearchgate.net This activation leads to a cascade of events that enhances a plant's resistance to pathogens.
Studies in rice have shown that treatment with D-allose induces resistance against the bacterial pathogen Xanthomonas oryzae pv. oryzae. nih.govresearchgate.net This induced resistance is characterized by several classic defense responses, including the formation of lesion mimics, the expression of pathogenesis-related (PR) proteins, and the generation of reactive oxygen species (ROS). nih.govmdpi.com The importance of the phosphorylation step is highlighted by experiments where a hexokinase inhibitor suppressed these D-allose-mediated defense responses. nih.govresearchgate.net Furthermore, using 6-deoxy-D-allose, a derivative that cannot be phosphorylated, did not confer any resistance. nih.govresearchgate.net
Conversely, genetically modifying rice plants to enhance the synthesis of A6P resulted in increased sensitivity to D-allose, strengthening the evidence for A6P's central role in this defense pathway. nih.govresearchgate.net Transgenic rice expressing the Escherichia coli gene AlsK, which encodes D-allose kinase, were more sensitive to D-allose. nih.govresearchgate.net In contrast, expressing the E. coli gene AlsI, which encodes this compound isomerase and thus decreases A6P levels, led to reduced sensitivity. nih.govresearchgate.net
Activation of Reactive Oxygen Species (ROS) Generation via NADPH Oxidase
A key component of the defense response initiated by this compound is the rapid production of reactive oxygen species (ROS), a process often referred to as an oxidative burst. nih.gov This ROS generation is primarily mediated by a plasma membrane-localized enzyme called NADPH oxidase, also known as respiratory burst oxidase homolog (RBOH). nih.govoup.com
In rice leaves treated with D-allose, a specific isoform of the NADPH oxidase gene, OsrbohC, was found to be induced. nih.gov The involvement of NADPH oxidase in the D-allose-triggered ROS production was further confirmed by the use of diphenylene iodonium (B1229267) (DPI), a known inhibitor of NADPH oxidase. nih.gov Treatment with DPI effectively suppressed the accumulation of hydrogen peroxide (H₂O₂) in D-allose-treated leaves. nih.gov
Moreover, transgenic rice plants that overexpressed OsrbohC exhibited enhanced sensitivity to D-allose, indicating a direct link between the level of NADPH oxidase and the plant's response to the rare sugar. nih.govresearchgate.net This evidence strongly suggests that this compound activates plant defenses by stimulating NADPH oxidase to produce ROS, which then act as signaling molecules to orchestrate further defensive actions. nih.govmdpi.com
Role of Glucose-6-Phosphate Dehydrogenase in Defense Induction
The activation of NADPH oxidase and subsequent ROS production is dependent on a sufficient supply of its substrate, NADPH. This is where the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH) plays a critical role. nih.govmdpi.com G6PDH is the key regulatory enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route that runs parallel to glycolysis and is a major source of NADPH in non-photosynthetic tissues and in photosynthetic tissues in the dark. mdpi.comfrontiersin.org
Research has established a direct link between G6PDH activity and the D-allose-induced defense response. nih.gov The hexokinase-mediated phosphorylation of D-allose to this compound is thought to influence the pool of hexose (B10828440) phosphates, which can then enter the pentose phosphate pathway. nih.gov The product of hexokinase acting on glucose, glucose-6-phosphate (G6P), is the primary substrate for G6PDH. nih.gov The subsequent oxidation of G6P by G6PDH generates NADPH. nih.govresearchgate.net
The importance of G6PDH in this pathway was demonstrated through experiments with a rice mutant defective in G6PDH. nih.govresearchgate.net This mutant showed reduced sensitivity to D-allose. nih.govresearchgate.net Crucially, when the functional OsG6PDH1 gene was reintroduced into the mutant (complementation), its full sensitivity to D-allose was restored. nih.govresearchgate.net This provides compelling evidence that G6PDH activity is essential for the D-allose-mediated defense signaling cascade, likely by supplying the NADPH required by NADPH oxidase to generate the ROS signal. nih.govmdpi.com Therefore, this compound orchestrates a metabolic shift that enhances G6PDH activity, thereby fueling the NADPH oxidase-dependent oxidative burst and activating plant defenses. nih.gov
Compound Information
Advanced Methodologies in D Allose 6 Phosphate Research
Metabolic Engineering Approaches for Pathway Manipulation
Metabolic engineering has emerged as a powerful tool for manipulating cellular pathways to enhance the production or conversion of D-allose 6-phosphate. By redesigning the metabolic networks of microorganisms, researchers can channel precursors towards the synthesis of this target compound.
Rational Design of Microorganisms for Enhanced this compound Production or Conversion
The rational design of microorganisms, particularly Escherichia coli, has been a cornerstone of efforts to produce D-allose and its phosphorylated intermediate, this compound. A key strategy involves creating biosynthetic pathways that leverage the cell's own machinery while redirecting metabolic flux towards the desired product. One proposed pathway in E. coli starts from D-glucose, a readily available sugar. researchgate.netresearchgate.net This pathway involves the conversion of D-fructose-6-phosphate (F6P) to D-psicose-6-phosphate (P6P) by the enzyme D-allulose-6-phosphate 3-epimerase (AlsE). researchgate.netresearchgate.net Subsequently, D-allose-6-phosphate isomerase/D-ribose-5-phosphate isomerase B (RpiB) isomerizes P6P to D-allose-6-phosphate (A6P). researchgate.netresearchgate.net The final step, the dephosphorylation of A6P to D-allose, is thermodynamically favorable and helps to drive the entire pathway forward. researchgate.net
To enhance the efficiency of this pathway, researchers have employed several strategies. These include the overexpression of key enzymes and the deletion of genes that lead to competing pathways. researchgate.net For instance, to improve D-glucose uptake and its conversion to F6P, the galactose-proton symporter (GalP) and glucokinase (Glk) have been overexpressed. researchgate.net This ensures a steady supply of the initial precursor for the D-allose biosynthetic pathway.
Another approach focuses on the conversion of D-fructose to D-allulose via a phosphorylation-dephosphorylation mechanism in engineered E. coli. nih.gov This strategy utilizes the cell's ability to take up and phosphorylate D-fructose to fructose-6-phosphate (B1210287), which is then converted to allulose-6-phosphate by AlsE. nih.gov The introduction of an appropriate allulose-6-phosphate phosphatase then facilitates the dephosphorylation to D-allulose. nih.gov While this research primarily targets D-allulose, the intermediate allulose-6-phosphate is a direct precursor to D-allose-6-phosphate.
The "Izumoring" strategy, which involves a cascade of isomerization and epimerization reactions, has also been adapted for in vivo production of D-allose from D-glucose in E. coli. nih.govfrontiersin.orgresearchgate.net This involves co-expressing enzymes like D-glucose isomerase, D-allulose 3-epimerase, and ribose-5-phosphate (B1218738) isomerase. nih.govfrontiersin.org Rational regulation of carbon fluxes by knocking out genes involved in the phosphorylation of D-fructose and D-glucose helps to channel intermediates towards D-allose synthesis. nih.govfrontiersin.org
Genetic Manipulation Strategies (e.g., Gene Overexpression, Deletion, and Pathway Redirection)
Genetic manipulation is central to the rational design of microorganisms for producing this compound and its derivatives. Key strategies include:
Gene Overexpression: Increasing the expression of crucial enzymes in the biosynthetic pathway is a common approach to boost production. In the context of D-allose production in E. coli, genes encoding D-allulose-6-phosphate 3-epimerase (AlsE) and D-ribose-5-phosphate isomerase B (RpiB) have been overexpressed to enhance the conversion of F6P to A6P. researchgate.netresearchgate.net
Gene Deletion: To prevent the diversion of metabolic intermediates into competing pathways, specific genes are often deleted. For example, to maximize the carbon flux towards D-allose, genes involved in glycolysis (like pfkA and pfkB), the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) biosynthesis have been knocked out in E. coli. researchgate.netnih.gov Additionally, deleting the native D-allose transporter (alsB) can prevent the re-uptake and metabolism of the produced D-allose, thereby increasing its accumulation. nih.gov
Pathway Redirection: This involves engineering the cell to utilize alternative pathways that might be more efficient or lead to higher yields. For instance, substituting the natural fructose (B13574) phosphotransferase system (PTS) with alternative transporters and kinases can alter the way the cell processes sugars, redirecting them towards the desired biosynthetic route. nih.gov In rice plants, the overexpression of E. coli D-allose kinase (alsK) was shown to increase the synthesis of this compound, while overexpressing E. coli this compound isomerase (alsI) to convert A6P to D-psicose 6-phosphate reduced A6P levels. nih.gov
These genetic manipulations, often used in combination, allow for precise control over the metabolic landscape of the cell, creating a "cell factory" optimized for the production of this compound and related compounds. nih.govnih.gov
Analytical Techniques for this compound Detection and Quantification
Accurate and sensitive detection and quantification of this compound are crucial for monitoring the success of metabolic engineering strategies and for studying its biological roles. A variety of powerful analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sugar phosphates. Due to the polar nature of these compounds, specific HPLC methods are required.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a well-established and sensitive method for analyzing carbohydrates, including mannose-6-phosphate (B13060355), without the need for derivatization. chromatographyonline.com The technique has been updated with newer columns, such as the CarboPac PA200, for improved separations. chromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly suitable for separating highly polar compounds like sugar phosphates. sci-hub.se When coupled with tandem mass spectrometry (MS/MS), HILIC can effectively separate isomers like glucose-1-phosphate and glucose-6-phosphate. sci-hub.se
Reversed-Phase Liquid Chromatography (RPLC): While challenging for polar molecules, RPLC can be used for sugar phosphate analysis, often with chemical derivatization to improve retention and sensitivity. acs.orgresearchgate.net A novel approach combines reductive amination with a pentafluorophenyl core-shell column for the analysis of phosphorylated reducing sugars in tissue samples. researchgate.net
In a study on rice plants, the content of this compound was detected by HPLC after treatment with D-allose. nih.gov Similarly, HPLC was used to detect the production of this compound from protein extracts in Arabidopsis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR for phosphate detection)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantification of phosphorylated metabolites.
³¹P NMR: This technique is highly specific for detecting and quantifying phosphorus-containing compounds. It has been used to monitor the enzymatic conversion of this compound. nih.gov The progress of the reaction to form an equilibrium mixture of this compound and D-allulose 6-phosphate was monitored by recording the ³¹P NMR spectrum. nih.gov
¹H and ¹³C NMR: These NMR techniques provide detailed structural information. ¹H and ¹³C NMR spectra have been recorded to verify the identity of D-glucitol 6-phosphate, a related sugar phosphate. nih.gov The stereochemistry of dTDP-6-deoxy-β-D-allose has been determined using ¹H-NMR and correlation spectroscopy. oup.com
2D NMR Techniques: Two-dimensional NMR experiments, such as ¹H-³¹P HSQC-TOCSY, provide enhanced resolution and are valuable for assigning signals in complex mixtures of phosphorylated metabolites. nih.gov These methods can help to distinguish between structurally similar compounds. nih.gov
Mass Spectrometry (MS) and Tandem MS for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with a separation technique like LC, offers high sensitivity and specificity for the analysis of sugar phosphates.
Electrospray Ionization (ESI)-MS: ESI is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like sugar phosphates. researchgate.net
Tandem MS (MS/MS): This technique provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. It is invaluable for distinguishing between isomers that may have the same mass. gcms.czresearchgate.net Different fragmentation methods like Higher-energy Collisional Dissociation (HCD), Collision Induced Dissociation (CID), and Ultraviolet Photodissociation (UVPD) can be used to generate diagnostic fragments for structurally similar sugar phosphate isomers. gcms.cz
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the confident identification of compounds. researchgate.net
Chemical Derivatization: To improve chromatographic separation and detection sensitivity in LC-MS, chemical derivatization is often employed. A two-step derivatization using methoxylamine and propionic acid anhydride (B1165640) has been shown to be effective for the analysis of sugar phosphates in plant extracts by UHPLC-ESI-MS. researchgate.net Another approach uses stable isotope chemical labeling to achieve ultrasensitive determination of sugar phosphates. acs.org
The combination of these advanced analytical methods provides a comprehensive toolkit for researchers to investigate this compound, from its engineered production in microorganisms to its precise quantification in biological systems.
Enzymatic Assays for Specific Metabolite Measurement
The quantification of specific metabolites such as this compound is crucial for studying its metabolic pathways and physiological roles. Enzymatic assays offer a highly specific and sensitive method for this purpose. These assays typically rely on coupled enzyme systems where the product of one reaction becomes the substrate for the next, ultimately leading to a measurable change, such as the production or consumption of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH).
A common approach for measuring sugar phosphates is to use a cascade of enzymatic reactions that converts the target molecule into a substrate for a dehydrogenase. jst.go.jp The activity of the dehydrogenase is linked to the reduction of NAD⁺ or NADP⁺, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm. megazyme.commegazyme.com
For instance, a coupled-enzyme, continuous spectrophotometric assay has been described for quantifying D-allulose 6-phosphate, the C-3 epimer of D-fructose 6-phosphate. nih.gov This assay quantifies the production of D-fructose 6-phosphate from D-allulose 6-phosphate using D-allulose 6-phosphate 3-epimerase (ALSE). nih.gov The resulting D-fructose 6-phosphate is then converted to D-glucose 6-phosphate by phosphoglucoisomerase, which is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. nih.gov The rate of change in absorbance at 340 nm is directly proportional to the rate of conversion of D-allulose 6-phosphate. nih.gov A similar principle can be applied to measure this compound by first converting it to an intermediate that can enter this cascade. For example, this compound can be converted to D-allulose 6-phosphate using an appropriate isomerase. nih.govresearchgate.net
The table below outlines the components of a representative coupled enzymatic assay for a hexose (B10828440) phosphate, illustrating the general principle that can be adapted for this compound.
Table 1: Components of a Representative Coupled Enzymatic Assay for Hexose Phosphate Quantification
| Component | Function | Example Enzyme/Reagent | Detection Principle | Reference |
|---|---|---|---|---|
| Primary Enzyme | Converts the target hexose phosphate into a product for the next step. | Phosphomannomutase (for mannose-1-P) or an isomerase for D-allose-6-P. | Spectrophotometric measurement of NAD(P)H formation at 340 nm. megazyme.comnih.gov | jst.go.jp |
| Coupling Enzymes | Catalyze sequential reactions to link the primary reaction to a dehydrogenase. | Phosphoglucose (B3042753) isomerase (PGI), Phosphomannose isomerase (PMI). jst.go.jpmegazyme.com | jst.go.jpmegazyme.com | |
| Indicator Enzyme | Catalyzes the final, signal-generating reaction. | Glucose-6-phosphate dehydrogenase (G6PDH). jst.go.jpnih.gov | jst.go.jpnih.gov | |
| Cofactors/Cosubstrates | Required for enzyme activity and signal generation. | ATP (for kinases), Mg²⁺, NADP⁺. megazyme.comnih.gov | megazyme.comnih.gov | |
| Buffer | Maintains optimal pH for the enzymatic cascade. | HEPES, Tris-HCl. nih.gov | N/A | nih.gov |
Beyond spectrophotometric methods, other analytical techniques can be combined with enzymatic reactions. For example, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has been used to monitor the enzymatic conversion of this compound to D-allulose 6-phosphate by ribose-5-phosphate isomerase B (RpiB), allowing for the observation of the reaction's progress toward equilibrium. nih.gov
In Vitro Reconstitution of this compound Metabolic Pathways for Mechanistic Studies
In vitro reconstitution of metabolic pathways is a powerful methodology that involves combining purified enzymes and substrates in a controlled environment to study a multi-step biochemical process outside of a living cell. sciepublish.comnih.gov This bottom-up approach allows researchers to dissect complex biological systems, determine the function of individual enzymes, identify reaction intermediates, and investigate the kinetics and regulatory mechanisms of the entire pathway without the confounding variables of a cellular environment. nih.govpnas.org
The study of D-allose metabolism provides a clear example of the utility of this approach. In Escherichia coli, a catabolic pathway for D-allose has been identified, which begins with the phosphorylation of D-allose to this compound, catalyzed by allose kinase (AlsK). nih.gov The subsequent step is the epimerization of D-allulose 6-phosphate to D-fructose 6-phosphate, catalyzed by D-allulose-6-phosphate 3-epimerase (ALSE), which then enters glycolysis. nih.gov
Reconstituting this pathway in vitro for mechanistic studies would involve several key steps:
Cloning, Expression, and Purification: The genes for the pathway enzymes (e.g., AlsK and ALSE) are cloned and overexpressed, typically in a host like E. coli, and the proteins are purified to homogeneity. nih.gov
Reaction Assembly: The purified enzymes are combined in a reaction vessel containing the initial substrate (D-allose), cofactors (ATP for the kinase reaction, Mg²⁺), and a suitable buffer to maintain pH and ionic strength. nih.gov
Analysis: The reaction is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR to identify and quantify substrates, intermediates (this compound, D-allulose 6-phosphate), and the final product. pnas.orgillinois.edu
Such reconstituted systems enable detailed mechanistic investigations. For example, functional and structural studies of ALSE have provided insights into the structural basis for its substrate specificity. nih.gov By creating and analyzing deletion mutants of a specific loop in the enzyme's active site, researchers demonstrated that this region is critical for discriminating between hexulose 6-phosphate and pentulose 5-phosphate substrates. nih.gov The analysis revealed that changes in catalytic efficiency (kcat/Km) were primarily due to changes in the catalytic rate (kcat), suggesting that substrate discrimination arises from differences in transition state stabilization. nih.gov
The table below summarizes the components and potential findings from an in vitro reconstitution study of the initial steps of the D-allose metabolic pathway.
Table 2: Example of an In Vitro Reconstituted this compound Pathway for Mechanistic Analysis
| Component | Role in Reconstitution | Mechanistic Insights Gained | Reference |
|---|---|---|---|
| Allose Kinase (AlsK) | Purified enzyme that catalyzes the first step: D-allose + ATP → this compound + ADP. | Determination of kinetic parameters (Km, kcat) for D-allose and ATP; investigation of metal ion dependence (e.g., Mg²⁺). | nih.gov |
| D-allulose-6-phosphate 3-epimerase (ALSE) | Purified enzyme that catalyzes the epimerization of D-allulose 6-phosphate to D-fructose 6-phosphate. Can be studied for its promiscuous activity on this compound. | Elucidation of substrate specificity and promiscuity; identification of key structural features responsible for substrate discrimination through site-directed mutagenesis. | nih.gov |
| Substrates & Cofactors | D-allose, ATP, MgCl₂. | Confirmation of the minimal components required for the pathway to function. Allows for precise control over substrate concentrations for kinetic analysis. | nih.gov |
| Analytical Methods | HPLC, LC-MS, ³¹P NMR. | Identification and quantification of intermediates (this compound) and products; monitoring reaction progress and enzyme kinetics in real-time. | nih.govillinois.edu |
Q & A
Q. What enzymatic methods are used to synthesize D-allose 6-phosphate in vitro?
this compound can be synthesized via enzymatic phosphorylation using D-allose kinase (AlsK) from E. coli or related bacteria. A typical protocol involves incubating D-allose with ATP, MgCl₂, and AlsK in a Tris-HCl buffer (pH 7.6). The reaction is coupled with an ATP-regenerating system (e.g., acetyl phosphate and acetate kinase) to maintain ATP levels. Product purity is confirmed via TLC and NMR spectroscopy, with distinct and NMR signals (e.g., δ 5.66 ppm for phosphate) .
Q. How can researchers distinguish this compound from its isomer, D-allulose 6-phosphate, in experimental samples?
Separation and quantification of these isomers require chromatographic techniques such as HPLC with evaporative light scattering (ELSD) or mass spectrometry (ESI-MS). For instance, a mixed-mode Newcrom B column with a mobile phase of acetonitrile and formic acid resolves phosphorylated sugars based on retention times (e.g., 11.4–12.2 min for glucose/fructose 6-phosphate analogs). NMR spectroscopy can further confirm structural differences, such as coupling constants () in spectra .
Q. What role does hexokinase play in this compound signaling in plants?
Hexokinase phosphorylates D-allose to this compound (A6P), which activates NADPH oxidase via glucose-6-phosphate dehydrogenase (G6PDH). This triggers reactive oxygen species (ROS) production, inducing defense responses in rice against pathogens like Xanthomonas oryzae. Experimental validation involves transgenic plants overexpressing OsrbohC (NADPH oxidase) or E. coli AlsK to enhance A6P accumulation, monitored via HPLC .
Advanced Research Questions
Q. How do structural differences in (β/α)₈-barrel enzymes influence substrate specificity for this compound isomerization?
The active site of E. coli ALSE (D-allulose 6-phosphate epimerase) contains a phosphate-binding motif displaced by ~1.5 Å compared to ribulose-5-phosphate isomerase (RPE). This elongation accommodates phosphorylated hexulose substrates. Mutagenesis studies (e.g., ΔT196 in ALSE) reveal that catalytic efficiency () depends on interactions between the phosphate group and active-site loops, not substrate affinity. Structural analysis via X-ray crystallography (e.g., PDB 2XYZ) highlights Mg²⁺ coordination and hydrogen bonding with Gly146 .
Q. What experimental strategies resolve contradictions in this compound metabolic roles across species?
While Listeria monocytogenes and E. coli metabolize this compound via als operons (e.g., alsI for isomerization), Methylococcus capsulatus lacks this pathway. To reconcile discrepancies, researchers use comparative genomics (identifying als gene clusters) and -tracing in metabolomics. For example, -D-allose feeding in M. capsulatus extracts followed by LC-MS/MS confirms the absence of downstream fructose-6-phosphate labeling .
Q. How can CRISPR-Cas9 editing elucidate the regulatory role of als operons in this compound metabolism?
Knockout of alsR (a transcriptional repressor) in E. coli increases expression of alsBAEKC operons, enhancing D-allose uptake and phosphorylation. Growth assays in minimal media with D-allose as the sole carbon source, coupled with qRT-PCR (e.g., measuring alsB expression), validate regulatory mechanisms. Complementation studies with plasmid-borne alsR restore repression .
Methodological Considerations
Q. What controls are critical when studying this compound-induced growth inhibition in plants?
- Use non-phosphorylatable analogs (e.g., 6-deoxy-D-allose) to confirm hexokinase dependency.
- Include ROS scavengers (e.g., ascorbic acid) to test ROS-mediated effects.
- Compare wild-type plants with G6PDH mutants to assess metabolic pathway contributions .
Q. How do researchers optimize in vitro enzyme assays for this compound isomerases?
- Pre-treat enzymes with EDTA to remove adventitious metal ions, then reconstitute with Zn²⁺ or Mg²⁺ (confirmed via ICP-MS).
- Use coupled assays (e.g., NADH oxidation) with fructose-6-phosphate dehydrogenase to quantify isomerization kinetics.
- Adjust ionic strength (e.g., 100 mM NaCl) to stabilize loop conformations in (β/α)₈-barrel enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
